6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
The synthesis of 6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the chromene core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the thiadiazole ring: The thiadiazole ring is introduced through a cyclization reaction involving appropriate precursors, such as thiosemicarbazide and an appropriate carboxylic acid derivative.
Coupling of the chromene and thiadiazole moieties: The final step involves coupling the brominated chromene core with the thiadiazole ring through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Chemical Reactions Analysis
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of enzyme activity: The compound may inhibit the activity of specific enzymes involved in various biological processes, leading to the disruption of cellular functions.
Interaction with DNA: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell death.
Modulation of signaling pathways: The compound may modulate specific signaling pathways involved in cell growth, differentiation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
6-fluoro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: This compound is similar in structure but contains a fluorine atom instead of a bromine atom.
6-iodo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: This compound is similar in structure but contains an iodine atom instead of a bromine atom.
Properties
Molecular Formula |
C14H10BrN3O3S |
---|---|
Molecular Weight |
380.22 g/mol |
IUPAC Name |
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H10BrN3O3S/c1-2-12-17-18-14(22-12)16-13(20)11-6-9(19)8-5-7(15)3-4-10(8)21-11/h3-6H,2H2,1H3,(H,16,18,20) |
InChI Key |
QOLGAUMKGKMHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.